1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides. This can be achieved through various chemical reactions, including glycosylation, phosphorylation, and amination. The specific synthetic route for 1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione would depend on the desired modifications and the starting materials used.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process typically includes purification steps such as crystallization, chromatography, and recrystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs like 1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Nucleoside analogs like 1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione have various scientific research applications, including:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on nucleic acid synthesis and function.
Medicine: Investigated for their potential as antiviral or anticancer agents.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they interfere with normal nucleic acid synthesis. This can lead to the termination of DNA or RNA chains, inhibition of enzyme activity, or induction of mutations. The specific molecular targets and pathways involved would depend on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione include other nucleoside analogs such as:
5-Fluorouracil: Used as an anticancer agent.
Acyclovir: Used as an antiviral agent.
Zidovudine: Used as an antiretroviral agent.
Uniqueness
The uniqueness of this compound would depend on its specific modifications and how these modifications impact its biological activity and chemical properties compared to other nucleoside analogs.
Properties
IUPAC Name |
1-[(1S,3R,4R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16)/t6-,7?,8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLNWXXWKDEEFW-FLBYRXAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2(C([C@@H](O1)[C@@H](O2)N3C=CC(=O)NC3=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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